2-Hydroxy-3,4-dimethoxybenzaldehyde
CAS No.: 19283-70-6
Cat. No.: VC21073032
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19283-70-6 |
---|---|
Molecular Formula | C9H10O4 |
Molecular Weight | 182.17 g/mol |
IUPAC Name | 2-hydroxy-3,4-dimethoxybenzaldehyde |
Standard InChI | InChI=1S/C9H10O4/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-5,11H,1-2H3 |
Standard InChI Key | UIOMNPYQUBMBOJ-UHFFFAOYSA-N |
SMILES | COC1=C(C(=C(C=C1)C=O)O)OC |
Canonical SMILES | COC1=C(C(=C(C=C1)C=O)O)OC |
Introduction
Physical and Chemical Properties
2-Hydroxy-3,4-dimethoxybenzaldehyde possesses several distinct physical and chemical characteristics that make it valuable for research and industrial applications. The compound has a molecular formula of C₉H₁₀O₄ and a molecular weight of 182.17 g/mol . Its structure combines the reactivity of an aldehyde group with the unique electronic properties conferred by the hydroxyl and methoxy substituents.
Table 1: Physical and Chemical Properties of 2-Hydroxy-3,4-dimethoxybenzaldehyde
Property | Value |
---|---|
Molecular Formula | C₉H₁₀O₄ |
Molecular Weight | 182.17 g/mol |
Density | 1.234 g/cm³ |
Boiling Point | 289.7°C at 760 mmHg |
Flash Point | 114.5°C |
Exact Mass | 182.058 |
LogP | 1.22190 |
PSA | 55.76000 |
Vapour Pressure | 0.00124 mmHg at 25°C |
Index of Refraction | 1.567 |
The compound exhibits moderate lipophilicity as indicated by its LogP value of 1.22190, suggesting a balance between hydrophilic and lipophilic properties . This characteristic is particularly important for its potential applications in pharmaceutical research, as it may influence membrane permeability and bioavailability. The relatively high boiling point of 289.7°C reflects the compound's molecular weight and the presence of hydrogen bonding capabilities through its hydroxyl group.
Structural Characteristics
2-Hydroxy-3,4-dimethoxybenzaldehyde features a benzene ring with three functional groups: an aldehyde group at position 1, a hydroxyl group at position 2, and methoxy groups at positions 3 and 4. This particular arrangement of substituents creates unique electronic effects and hydrogen bonding capabilities, influencing the compound's reactivity and chemical behavior.
Key Structural Features
The presence of the hydroxyl group at the ortho position relative to the aldehyde creates an intramolecular hydrogen bonding opportunity, which can influence the reactivity of the aldehyde group. This structural feature is particularly significant for the compound's potential use in synthetic applications. The methoxy groups at positions 3 and 4 contribute electron density to the aromatic ring through resonance effects, further modifying the electronic distribution and reactivity of the molecule.
The compound's SMILES notation is COC1=C(C(=C(C=C1)C=O)O)OC, and its InChI is InChI=1S/C9H10O4/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-5,11H,1-2H3 . These notations provide standardized representations of the compound's structure, enabling precise identification and structural analysis across chemical databases and research literature.
Synthesis Methods
Several methods have been developed for the synthesis of 2-hydroxy-3,4-dimethoxybenzaldehyde, each with its own advantages depending on available starting materials and desired reaction conditions.
From Precursor Benzaldehydes
One notable synthetic route involves the selective demethylation of precursor compounds. This approach typically employs Lewis acids such as aluminum chloride (AlCl₃) to selectively remove methyl groups from methoxybenzaldehydes. This method is particularly valuable when starting from commercially available benzaldehyde derivatives.
Iodination and Hydrolysis Route
Another effective synthetic approach involves iodination followed by hydrolysis. Similar to the synthesis of related compounds like 2-hydroxy-3,4,5-trimethoxybenzaldehyde, this method begins with the iodination of an appropriate dimethoxybenzaldehyde precursor, followed by hydrolysis of the 2-iodo intermediate to yield the desired 2-hydroxy product . The reaction typically proceeds with good to excellent yields and offers a reliable route to the target compound.
The iodination step commonly employs N-iodosuccinimide in the presence of trifluoroacetic acid, with acetonitrile as the solvent. The reaction mixture is heated under reflux for several hours, followed by quenching with sodium sulfite. The subsequent hydrolysis step converts the 2-iodo intermediate to the desired 2-hydroxy derivative .
Biological Activities and Applications
Research indicates that 2-hydroxy-3,4-dimethoxybenzaldehyde and its derivatives exhibit significant biological activities, making them valuable in pharmaceutical and medicinal chemistry research.
Antifungal Activity
Compounds structurally related to 2-hydroxy-3,4-dimethoxybenzaldehyde have demonstrated potent antifungal properties. Studies have shown that certain methoxy-substituted benzaldehydes effectively inhibit fungal pathogens by targeting cell wall integrity. This antifungal activity makes 2-hydroxy-3,4-dimethoxybenzaldehyde and its derivatives potential candidates for the development of novel antifungal agents.
Synthetic Intermediate in Natural Product Synthesis
2-Hydroxy-3,4-dimethoxybenzaldehyde serves as an important intermediate in the synthesis of various natural products and pharmaceutically relevant compounds. Its hydroxyl group provides a handle for further functionalization, while the aldehyde group can participate in condensation reactions, making it a versatile building block in organic synthesis.
One notable application is in the synthesis of coumarins, particularly 3,4-unsubstituted coumarins . The compound's ortho-hydroxybenzaldehyde structure makes it an ideal precursor for coumarin formation through reactions such as the Perkin reaction or modified Knoevenagel condensation followed by lactonization.
Related Compounds and Structural Analogs
2-Hydroxy-3,4-dimethoxybenzaldehyde belongs to a family of substituted benzaldehydes, each with unique properties and applications. Understanding the relationship between these compounds provides valuable context for appreciating the specific characteristics and applications of 2-hydroxy-3,4-dimethoxybenzaldehyde.
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
3,4-Dimethoxybenzaldehyde, also known as veratraldehyde, is a close structural analog lacking the hydroxyl group at position 2. This compound forms 1:1 inclusion complexes with cyclodextrins and reacts with 3-acetyl-2,5-dimethythiophene to yield chalcone derivatives with interesting spectroscopic properties . The presence or absence of the 2-hydroxyl group significantly influences the reactivity patterns and potential applications of these related compounds.
4-Hydroxy-2,3-Dimethoxybenzaldehyde
4-Hydroxy-2,3-dimethoxybenzaldehyde represents an isomeric form with the hydroxyl group at position 4 rather than position 2. This compound has been reported in natural sources, including Phyllodium pulchellum . The positional isomerism of the hydroxyl and methoxy groups results in distinct chemical and biological properties compared to 2-hydroxy-3,4-dimethoxybenzaldehyde.
2,3-Dimethoxybenzaldehyde
2,3-Dimethoxybenzaldehyde, also known as o-veratraldehyde, is another related compound that exhibits weak antiviral activity against HSV-1 replication with an EC50 of 230.9 µM . The different arrangement of methoxy groups contributes to its unique biological activity profile, highlighting the importance of substitution patterns in determining the properties and applications of these benzaldehyde derivatives.
Quantity | Price (Example) |
---|---|
100 mg | 98.00 € |
250 mg | 129.00 € |
1 g | 319.00 € |
10 g | 1,839.00 € |
These prices are provided as examples based on one supplier and may vary significantly between vendors and over time. The compound is primarily marketed for laboratory use, with suppliers typically specifying that their products are intended for research purposes only.
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